![molecular formula C10H6ClNO B14486045 3-(4-Chlorophenyl)-2-formylprop-2-enenitrile CAS No. 65430-25-3](/img/structure/B14486045.png)
3-(4-Chlorophenyl)-2-formylprop-2-enenitrile
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Overview
Description
3-(4-Chlorophenyl)-2-formylprop-2-enenitrile is an organic compound characterized by the presence of a chlorophenyl group attached to a formylprop-2-enenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-formylprop-2-enenitrile typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product . The reaction conditions generally include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Piperidine or other organic bases
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2-formylprop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, reflux conditions
Reduction: Lithium aluminum hydride in anhydrous ether, room temperature
Substitution: Sodium azide in dimethylformamide, elevated temperature
Major Products
Oxidation: 3-(4-Chlorophenyl)-2-carboxyprop-2-enenitrile
Reduction: 3-(4-Chlorophenyl)-2-formylprop-2-enamine
Substitution: 3-(4-Azidophenyl)-2-formylprop-2-enenitrile
Scientific Research Applications
3-(4-Chlorophenyl)-2-formylprop-2-enenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2-formylprop-2-enenitrile involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one: Similar structure but with a phenyl group instead of a formyl group.
3-(4-Chlorophenyl)-2-formylprop-2-enamine: Similar structure but with an amine group instead of a nitrile group.
Uniqueness
3-(4-Chlorophenyl)-2-formylprop-2-enenitrile is unique due to the presence of both a formyl and a nitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research.
Properties
CAS No. |
65430-25-3 |
---|---|
Molecular Formula |
C10H6ClNO |
Molecular Weight |
191.61 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-formylprop-2-enenitrile |
InChI |
InChI=1S/C10H6ClNO/c11-10-3-1-8(2-4-10)5-9(6-12)7-13/h1-5,7H |
InChI Key |
SFANECLALQEXFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C(C=O)C#N)Cl |
Origin of Product |
United States |
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